3-(Methoxycarbonyl)isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxycarbonylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-4-9-3-2-5(6)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCDOGAERTYZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356216 | |
| Record name | 3-methoxycarbonylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24202-79-7 | |
| Record name | 3-methoxycarbonylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxycarbonyl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches to 3-(Methoxycarbonyl)isonicotinic Acid
Direct synthesis strategies focus on the functionalization of a pyridine (B92270) or isonicotinic acid precursor that already contains some of the required structural elements. These methods are often more convergent and efficient if a suitable starting material is readily available.
One of the most direct conceptual routes to this compound is the selective esterification of pyridine-3,4-dicarboxylic acid. This dicarboxylic acid would serve as the ideal precursor. The challenge lies in selectively esterifying the carboxylic acid at the 3-position while leaving the 4-position acid group intact.
Selective monoesterification of dicarboxylic acids can be achieved under specific conditions. For instance, methods using ion-exchange resins as catalysts have shown success in the selective monoesterification of symmetrical dicarboxylic acids. psu.edu The principle relies on the different partitioning of the dicarboxylic acid and the resulting monoester between the aqueous layer on the resin surface and the bulk aprotic solvent. psu.edu Another approach involves using bifunctional catalysts like alumina (B75360) with methanol (B129727), where the balanced acidity and basicity of the catalyst can facilitate selective monomethyl esterification. rsc.org
Alternatively, a more classical and widely used method is the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. masterorganicchemistry.comorganic-chemistry.org For a precursor like pyridine-3,4-dicarboxylic acid, reacting it with one equivalent of methanol in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄ or TsOH) could, in principle, yield a mixture of products including the desired this compound. masterorganicchemistry.comlibretexts.org The reaction is driven by using an excess of one reactant or by removing water as it forms. organic-chemistry.org For isonicotinic acid derivatives, procedures often involve heating the acid in methanol with a catalyst like sulfuric acid or using thionyl chloride (SOCl₂) to form the more reactive acyl chloride intermediate first. researchgate.netnih.gov
| Method | Reagents & Catalysts | Typical Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux for several hours | Equilibrium-driven; requires excess alcohol or water removal. organic-chemistry.orgwvu.edu | masterorganicchemistry.comresearchgate.net |
| Acyl Chloride Formation | 1. SOCl₂, DMF (catalyst) 2. Methanol, Triethylamine | Room temperature or slightly elevated | High reactivity of acyl chloride intermediate. nih.gov | nih.gov |
| Ion-Exchange Resin | Methanol, Acidic Resin | Varies with substrate | Potential for high selectivity in monoesterification. psu.edu | psu.edu |
An alternative direct approach involves the oxidation of a suitable pyridine precursor. A hypothetical starting material for this route would be 3-methoxycarbonyl-4-methylpyridine. The oxidation of the methyl group at the 4-position (picoline position) would yield the desired carboxylic acid at that position.
The oxidation of alkylpyridines, particularly picolines, to pyridine carboxylic acids is a well-established industrial process. wikipedia.org For example, isonicotinic acid is commercially produced by the oxidation of 4-picoline (4-methylpyridine). wikipedia.org This transformation can be achieved using various oxidizing agents and conditions.
Common methods include:
Ammoxidation followed by hydrolysis : This two-step process involves reacting the methylpyridine with ammonia (B1221849) and oxygen over a catalyst to form a nitrile, which is then hydrolyzed to the carboxylic acid. wikipedia.orgwikipedia.org
Direct Oxidation : Strong oxidizing agents like nitric acid or potassium permanganate (B83412) can be used. wikipedia.orgcolab.ws Vapor-phase catalytic oxidation using catalysts such as vanadium oxide (V₂O₅) on a support like titanium dioxide (TiO₂) is also highly effective. chemjournal.kzresearchgate.netijcce.ac.irresearchgate.net
Studies on the catalytic oxidation of methylpyridines have shown that the reactivity can be dependent on the isomer, with 4-methylpyridine (B42270) generally showing a high degree of conversion. chemjournal.kz The reaction conditions, such as temperature and catalyst composition (including promoters), significantly influence the yield and selectivity towards the desired carboxylic acid. researchgate.netijcce.ac.irmdpi.com For instance, the oxidation of 3-picoline to nicotinic acid using nitric acid has been studied, with yields ranging from 31% to 62% depending on the temperature and reaction time. colab.ws A similar strategy could be applied to a 3-methoxycarbonyl-4-methylpyridine precursor.
| Oxidation Method | Oxidizing Agent/Catalyst | Typical Conditions | Applicability | Reference |
|---|---|---|---|---|
| Vapor-Phase Catalytic Oxidation | O₂, V₂O₅/TiO₂ catalyst | High temperature (e.g., 310°C) | Industrial-scale production, high yield. researchgate.net | chemjournal.kzresearchgate.netijcce.ac.ir |
| Ammoxidation & Hydrolysis | 1. O₂, NH₃, catalyst 2. H₂O | High temperature, gas phase | Two-step industrial process via a nitrile intermediate. wikipedia.org | wikipedia.orgwikipedia.org |
| Wet Chemical Oxidation | HNO₃ or KMnO₄ | Aqueous, elevated temperature | Lab-scale synthesis. | wikipedia.orgcolab.ws |
Multi-Step Convergent and Divergent Synthetic Routes
When suitable direct precursors are not available, multi-step syntheses become necessary. These can involve building the pyridine ring from acyclic components or performing a series of functionalization reactions on a simpler, pre-existing pyridine scaffold.
Constructing the pyridine ring from acyclic precursors allows for the introduction of desired substituents at specific positions during the ring-forming process. The Hantzsch pyridine synthesis is a classic and versatile multi-component reaction for this purpose. wikipedia.orgchemtube3d.com
The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. chemtube3d.comyoutube.com To synthesize a precursor for this compound, one could envision a modified Hantzsch reaction using carefully chosen acyclic components that would lead to a 3,5-dicarboxylate-substituted pyridine. Subsequent selective chemical manipulations would then be required to differentiate the two ester groups and convert one to a carboxylic acid.
Other cyclocondensation strategies for forming substituted pyridines have also been developed, some of which proceed from epoxides and ammonia or from various acyclic compounds, offering pathways to 3,4- or 3,5-disubstituted pyridines. nih.govrsc.orgrsc.org
This strategy involves starting with a simple, commercially available pyridine derivative and introducing the required functional groups in a stepwise manner. A logical starting material would be methyl isonicotinate (B8489971) (the methyl ester of isonicotinic acid), which already possesses the ester group at the correct C-4 position relative to the nitrogen. wikipedia.org However, the target molecule has the ester at C-3 and the acid at C-4. Therefore, a more suitable starting point would be a pyridine with a single substituent that can direct the introduction of the other two groups.
A highly advanced and desirable strategy would be the regioselective carboxylation of a pre-existing pyridine scaffold, such as methyl 3-pyridinecarboxylate (methyl nicotinate). This would involve the direct introduction of a -COOH group at the C-4 position.
Direct C-H carboxylation of pyridines with carbon dioxide (CO₂) is an attractive and sustainable approach, but achieving regioselectivity is a significant challenge. researchgate.net Recent advancements have demonstrated that C-4 selective carboxylation is possible. One innovative method involves a two-step, one-pot protocol where the pyridine is first subjected to a C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting pyridylphosphonium salt with CO₂. chemistryviews.org This process, utilizing a copper catalyst, a ligand such as TMEDA, and a reductant, has shown good functional group tolerance and successfully yields isonicotinic acid derivatives. chemistryviews.org
Electrochemical methods also offer a promising avenue for regioselective carboxylation. By carefully controlling the reaction conditions, such as using a divided versus an undivided electrolytic cell, the regioselectivity of CO₂ addition to the pyridine ring can be tuned. researchgate.net These modern synthetic methods represent the cutting edge of pyridine functionalization and could provide a direct route to the target molecule's core structure.
Selective Functionalization of Pre-existing Pyridine Scaffolds
Introduction of the Methoxycarbonyl Group
The synthesis of this compound from its precursor, pyridine-3,4-dicarboxylic acid, hinges on the selective esterification of the carboxylic acid group at the 3-position while leaving the 4-position carboxyl group intact. This selective mono-esterification is a critical step, and several strategies can be employed to achieve this transformation.
A primary method involves the partial saponification of the corresponding diester. For instance, a procedure analogous to the synthesis of pyridine-3,5-dicarboxylic acid monoethyl ester can be adapted. chemicalbook.com In this approach, the dimethyl ester of pyridine-3,4-dicarboxylic acid is treated with a carefully controlled amount of a base, such as potassium hydroxide (B78521), in an alcohol solvent like ethanol (B145695). This selectively hydrolyzes one of the ester groups to the carboxylate, which upon acidic workup yields the desired mono-acid/mono-ester product.
Direct selective esterification methods offer a more streamlined approach. These often rely on heterogeneous catalysts that can differentiate between the two carboxylic acid groups based on their steric or electronic environment. One such advanced method is the use of alumina as a catalyst. The selective monomethyl esterification of dicarboxylic acids has been successfully demonstrated using alumina, which acts as a bifunctional catalyst. acs.orgrsc.org The dicarboxylic acid chemisorbs onto the alumina surface, and the controlled reaction with methanol leads to the formation of the monomethyl ester. acs.org
Another effective technique involves catalysis by ion-exchange resins. Strongly acidic ion-exchange resins have been shown to selectively catalyze the monoesterification of symmetrical dicarboxylic acids. psu.edursc.org The selectivity is attributed to the differential partitioning of the dicarboxylic acid and the resulting monoester between an aqueous layer on the resin surface and the bulk organic phase. The dicarboxylic acid has a higher affinity for the aqueous layer where the catalysis occurs, while the more lipophilic monoester moves into the organic phase, preventing further reaction to the diester. psu.edu
The table below summarizes these selective esterification strategies.
| Method | Reagents and Catalysts | Key Principle | Reference |
| Partial Saponification | Dimethyl pyridine-3,4-dicarboxylate, Potassium Hydroxide, Ethanol | Controlled hydrolysis of one ester group on a diester starting material. | chemicalbook.com |
| Heterogeneous Catalysis | Pyridine-3,4-dicarboxylic acid, Methanol, Alumina | Selective esterification based on chemisorption and the bifunctional nature of the alumina catalyst. | acs.orgrsc.org |
| Ion-Exchange Resin Catalysis | Pyridine-3,4-dicarboxylic acid, Alcohol, Acidic Ion-Exchange Resin | Preferential reaction of the diacid in an aqueous layer on the resin surface, with the monoester product partitioning into an organic phase. | psu.edursc.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. Key areas of focus include the use of environmentally benign reaction media and the development of highly efficient catalytic systems.
Solvent-Free and Aqueous Reaction Conditions
Traditional esterification reactions often rely on organic solvents, which can be volatile, toxic, and difficult to recycle. Green alternatives focus on minimizing or eliminating these solvents.
Solvent-free conditions represent an ideal green approach. Transesterification reactions, for example, have been successfully carried out using a heterogeneous cerium(IV) oxide (CeO₂) catalyst at elevated temperatures without any solvent. rsc.org Similarly, the esterification of fatty acids has been achieved under solvent-free conditions using simple zinc(II) salts as recyclable catalysts. nih.gov These methods reduce waste and simplify product purification. Microwave-assisted synthesis is another technique that can facilitate solvent-free reactions, often leading to shorter reaction times and increased yields. nih.gov
Aqueous reaction conditions offer another environmentally friendly alternative. Water is a non-toxic, non-flammable, and inexpensive solvent. The synthesis of co-crystals involving pyridine derivatives and dicarboxylic acids has been demonstrated in deionized water. mdpi.com Furthermore, certain esterification processes can be designed to occur in aqueous media, particularly when using water-tolerant catalysts or phase-transfer catalysis to bring the reactants together. google.com
Catalytic Approaches for Enhanced Atom Economy
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. msd-life-science-foundation.or.jprsc.org Reactions with high atom economy, such as additions and isomerizations, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. msd-life-science-foundation.or.jp
For the synthesis of this compound, catalytic esterification is vastly superior to methods requiring stoichiometric dehydrating agents. The development of reusable, highly efficient catalysts is paramount for improving atom economy.
Several classes of catalysts are suitable for atom-efficient esterification:
Metal Oxide Catalysts: Amphoteric, water-tolerant catalysts like titanium(IV) oxo-acetylacetonate (TiO(acac)₂) have been shown to be highly effective for the direct condensation of carboxylic acids and alcohols with a 1:1 stoichiometry, avoiding the need for excess reagents. organic-chemistry.orgnih.govresearchgate.net Other inorganic salts and oxides, such as zirconium(IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O), also catalyze esterification efficiently and can be easily recovered and reused. nih.gov
Heterogeneous Acid Catalysts: Solid acid catalysts like zeolites, sulfated zirconia, and ion-exchange resins offer significant advantages. mdpi.commdpi.com They are easily separated from the reaction mixture by filtration, can be regenerated and reused, and are generally less corrosive than liquid acids like sulfuric acid. mdpi.com Graphene oxide has also emerged as an efficient and recyclable heterogeneous acid catalyst for a wide range of esterification reactions. organic-chemistry.org
Enzymatic Catalysts: Lipases are enzymes that can catalyze ester synthesis under mild conditions with high selectivity. mdpi.com Continuous enzymatic esterification using immobilized lipases is a promising green technology that operates in low-water or non-aqueous environments, offering an alternative to traditional chemical catalysis. mdpi.com
The table below highlights some green catalytic approaches relevant to ester synthesis.
| Catalyst Type | Example Catalyst | Key Green Advantages | References |
| Water-Tolerant Metal Complex | TiO(acac)₂ | Enables direct 1:1 stoichiometric reaction, high chemoselectivity, water-tolerant. | organic-chemistry.orgnih.govresearchgate.net |
| Heterogeneous Oxide | CeO₂ | Reusable, enables solvent-free conditions. | rsc.org |
| Heterogeneous Acid Catalyst | Zeolites, Graphene Oxide | Reusable, easy to separate, reduces corrosion and waste. | mdpi.comorganic-chemistry.org |
| Biocatalyst | Immobilized Lipase | Operates under mild conditions, high selectivity, biodegradable. | mdpi.com |
Purification and Isolation Techniques for Synthetic Products
Following the synthesis, a crucial step is the purification and isolation of this compound from unreacted starting materials, the diester byproduct, and catalyst residues. The dual functionality of the molecule (an acid and an ester) allows for several purification strategies.
A primary method is acid-base extraction . The crude reaction mixture can be dissolved in an organic solvent, such as dichloromethane (B109758) or ethyl acetate. This solution is then washed with a mild aqueous base, like sodium bicarbonate solution. researchgate.net The acidic carboxylic group of the target molecule and any unreacted dicarboxylic acid will be deprotonated to form water-soluble carboxylate salts, which partition into the aqueous layer. The un-desired diester byproduct, lacking an acidic proton, will remain in the organic layer. The aqueous layer is then separated and carefully acidified (e.g., with HCl), causing the purified this compound to precipitate out of the solution. chemicalbook.commasterorganicchemistry.com The solid product can then be collected by filtration, washed with cold water to remove residual salts, and dried.
Crystallization is a powerful technique for obtaining highly pure material. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. masterorganicchemistry.com The choice of solvent is critical; an ideal solvent dissolves the product well at high temperatures but poorly at low temperatures. For compounds like pyridine carboxylic acid esters, alcohols such as methanol or ethanol are often effective for recrystallization. mdpi.com The purity of the resulting crystals can be assessed by their sharp melting point and spectroscopic analysis.
In cases where the product is a thermally stable liquid or a low-melting solid, vacuum distillation can be employed to separate it from less volatile impurities or catalyst residues. google.com For analytical purposes or for purifying small quantities of material, chromatography , such as column chromatography over silica (B1680970) gel, can be used to separate the desired monoester from the starting diacid and the diester byproduct based on differences in polarity. thieme-connect.com
Chemical Reactivity and Derivatization Studies
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position is a primary site for nucleophilic acyl substitution reactions, allowing for its conversion into various functional derivatives such as amides, esters, and acyl halides.
The conversion of the carboxylic acid function of 3-(Methoxycarbonyl)isonicotinic acid into an amide requires an activation step. Direct reaction with an amine is generally inefficient because amines, being basic, will deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents are employed to activate the carboxyl group, making it susceptible to nucleophilic attack by a primary or secondary amine.
Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). libretexts.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form the corresponding N-substituted amide.
This reactivity is fundamental in peptide synthesis, where the compound can be coupled to the N-terminus of an amino acid or a peptide chain. youtube.comnih.gov The isonicotinoyl scaffold can be incorporated into peptide structures, potentially modifying their biological activity or conformational properties. nih.gov Hypervalent iodine reagents, in the presence of phosphine (B1218219) derivatives, have also emerged as effective coupling systems for forming peptide bonds. nih.gov
| Coupling Reagent Class | Example Reagent |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) |
| Onium Salts (Uronium/Phosphonium) | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
| Hypervalent Iodine Reagents | 1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) nih.gov |
This table presents common classes of coupling reagents used for amide and peptide bond formation.
While the molecule already contains a methyl ester, the carboxylic acid at the 3-position can be further esterified. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgresearchgate.net The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com This method allows for the synthesis of a diester, where the two ester groups can be different.
| Alcohol Reactant | Resulting Ester Group at C3 |
| Ethanol (B145695) | Ethyl ester |
| 1-Propanol | n-Propyl ester |
| Isopropyl alcohol | Isopropyl ester |
| Benzyl alcohol | Benzyl ester |
This table illustrates potential ester derivatives formed from the reaction of this compound with various alcohols.
Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide (CO₂). This reaction occurs most readily in compounds that have a carbonyl group positioned beta to the carboxylic acid (β-keto acids) or in malonic acid derivatives. masterorganicchemistry.commasterorganicchemistry.com The mechanism for these reactions involves a cyclic, concerted transition state that is stabilized by the adjacent carbonyl group, leading to the formation of an enol intermediate. masterorganicchemistry.comyoutube.com
This compound does not possess this specific β-carbonyl structural motif relative to its carboxylic acid group. The ester group is on an adjacent carbon (position 4), but the electronic arrangement within the aromatic pyridine (B92270) ring does not facilitate the typical cyclic transition state required for facile thermal decarboxylation. Therefore, the compound is relatively stable to heat, and harsh conditions would be required to induce decarboxylation, likely leading to non-selective decomposition.
To enhance the reactivity of the carboxylic acid, it can be converted into more powerful acylating agents like acyl halides or anhydrides.
Acyl Halide Formation: The carboxylic acid can be readily converted to its corresponding acyl chloride, 3-chloroformyl-4-methoxycarbonylpyridine (or 4-(methoxycarbonyl)isonicotinoyl chloride), by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgprepchem.com Oxalyl chloride is another effective reagent for this transformation. libretexts.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a much better leaving group, which is subsequently displaced by a chloride ion. khanacademy.org These acyl chlorides are highly reactive intermediates, useful for synthesizing esters and amides under milder conditions than the parent carboxylic acid. libretexts.org
Anhydride Formation: Symmetrical anhydrides, such as isonicotinic anhydride, can be synthesized. nih.gov A common method involves the reaction of an acyl chloride with the carboxylate salt of the parent acid. libretexts.org Mixed anhydrides can also be formed when a different carboxylate is used. These anhydrides serve as effective acylating agents, similar to acyl chlorides but often with greater selectivity and easier handling. tcichemicals.com For instance, cyclic anhydrides are known to react with isonicotinic acid hydrazide to form monoamides. researchgate.netbuketov.edu.kz
Reactions of the Methoxycarbonyl Moiety
The methoxycarbonyl group at the 4-position is also amenable to chemical transformation, most notably through hydrolysis.
The methyl ester group can be hydrolyzed back to a carboxylic acid, a reaction known as saponification when carried out under basic conditions. Treatment of this compound with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), will hydrolyze the ester. The mechanism involves nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This process results in the formation of the corresponding dicarboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) is necessary to protonate the carboxylate groups and yield the final product, pyridine-3,4-dicarboxylic acid.
Acid-catalyzed hydrolysis is also possible, where the ester is heated with aqueous acid. This reaction is the reverse of Fischer esterification and is also an equilibrium process. libretexts.org
Selective Reduction to Aldehyde or Alcohol
The selective reduction of the carboxylic acid or the ester functional group in this compound presents a synthetic challenge due to the presence of two reducible carbonyl groups. The choice of reducing agent and reaction conditions is critical to achieve the desired transformation.
Reduction to Alcohol:
Both the carboxylic acid and the ester can be reduced to the corresponding primary alcohol, resulting in 4-(hydroxymethyl)-3-(methoxycarbonyl)pyridine or 3-carboxy-4-(hydroxymethyl)pyridine, respectively, or the diol, pyridine-3,4-diyldimethanol, if both groups are reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carboxylic acids and esters to primary alcohols. However, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and typically does not reduce carboxylic acids, while its reaction with esters is slow. nih.gov
For the selective reduction of the carboxylic acid group in the presence of the ester, borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂) are often employed. nih.gov Alternatively, a two-step procedure involving the activation of the carboxylic acid followed by reduction with NaBH₄ can be utilized. nih.gov Catalytic hydrosilylation has also emerged as a method for the selective reduction of carboxylic acid derivatives. nih.gov
Reduction to Aldehyde:
The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation that requires specific reagents to avoid over-reduction to the alcohol. Recent advances have utilized visible light photoredox catalysis for the selective reduction of carboxylic acids to aldehydes using a hydrosilane. rsc.org This method is known for its mild conditions and tolerance of other functional groups like esters. rsc.org Therefore, it could potentially be applied to selectively reduce the carboxylic acid moiety of this compound to an aldehyde.
Table 2: Potential Selective Reduction Pathways for this compound
| Target Functional Group | Reagent | Expected Product |
| Carboxylic Acid to Alcohol | BH₃-THF or BH₃-SMe₂ | 4-(hydroxymethyl)-3-(methoxycarbonyl)pyridine |
| Ester to Alcohol | NaBH₄ (with prolonged reaction time/heat) | 3-carboxy-4-(hydroxymethyl)pyridine |
| Both to Alcohol | LiAlH₄ | Pyridine-3,4-diyldimethanol |
| Carboxylic Acid to Aldehyde | Photoredox catalysis with hydrosilane | 3-(Methoxycarbonyl)isonicotinaldehyde |
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom of the pyridine ring in this compound can undergo N-oxidation to form the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). tandfonline.com The N-oxidation of 3-substituted pyridines has been studied, and various methods have been compared for their efficiency. tandfonline.comnih.gov
The resulting product, this compound N-oxide, would have altered electronic properties compared to the parent molecule. The N-oxide group is known to be electron-donating through resonance and can influence the reactivity of the pyridine ring in subsequent reactions, particularly in electrophilic aromatic substitution. The formation of pyridine-N-oxides is a well-established reaction for a variety of substituted pyridines. nih.govacs.orgresearchgate.net
Table 3: Common Reagents for N-Oxidation of Pyridines
| Oxidizing Agent | Typical Solvent |
| Hydrogen Peroxide (30%) | Glacial Acetic Acid |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) |
| Sodium Perborate Monohydrate | Water/Acetone |
| Potassium Peroxymonosulfate (Oxone®) | Water/Acetone |
| Magnesium Monoperoxyphthalate | N/A |
Quaternization and Salt Formation
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and undergo quaternization reactions with electrophiles, typically alkyl halides. This results in the formation of a quaternary ammonium (B1175870) salt. For this compound, reaction with an alkyl halide like methyl iodide would yield N-methyl-3-(methoxycarbonyl)isonicotinium iodide. The quaternization of various pyridine derivatives, including nicotinamide (B372718) and isonicotinamide, has been extensively studied using different electrophiles and reaction conditions, including conventional heating and microwave irradiation. researchgate.netnih.govmdpi.com
Furthermore, this compound can participate in acid-base reactions to form salts. The carboxylic acid group is acidic and can be deprotonated by a base to form a carboxylate salt. The pyridine nitrogen is basic and can be protonated by an acid to form a pyridinium (B92312) salt. In the absence of external acids or bases, the molecule can exist as a zwitterion (inner salt) where the carboxylic proton has transferred to the pyridine nitrogen. The formation of salts is a common strategy to modify the physicochemical properties of a compound, such as solubility and stability. researchgate.net The synthesis of various salts of pharmacologically relevant molecules containing pyridine and carboxylic acid functionalities has been reported. mdpi.com
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.comyoutube.com In the case of this compound, the presence of two additional electron-withdrawing groups (a carboxylic acid and a methoxycarbonyl group) further deactivates the ring, making EAS reactions such as nitration and halogenation particularly challenging.
Nitration:
Nitration of pyridine itself requires harsh conditions, such as fuming nitric acid and sulfuric acid at high temperatures, and typically results in substitution at the 3-position in low yields. youtube.com For this compound, the directing effects of the existing substituents would need to be considered. Both the carboxylic acid and the ester group are meta-directing in benzene (B151609) systems. In the pyridine ring, substitution is generally directed to the 3- and 5-positions relative to the nitrogen. Given the substitution pattern, nitration, if it were to occur, would likely be directed to the C-5 position. However, due to the severe deactivation of the ring, extremely forcing conditions would be necessary, and the reaction may not be synthetically viable. Theoretical studies on the nitration of pyridine and its N-oxide have provided insights into the reaction mechanisms and selectivity. rsc.orgvaia.com
Halogenation:
Similar to nitration, the direct halogenation of pyridine via electrophilic substitution requires harsh conditions and often leads to mixtures of products. nih.govchemrxiv.org The strong deactivation of the pyridine ring in this compound would make direct halogenation with elemental halogens (e.g., Br₂ or Cl₂) and a Lewis acid very difficult. Alternative strategies, such as those involving the corresponding pyridine N-oxide, can sometimes facilitate electrophilic substitution under milder conditions. Another modern approach for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which proceeds under mild conditions. nih.govchemrxiv.org This method could potentially be applicable to a complex substrate like this compound. Halogenated pyridine derivatives are important intermediates in medicinal and agricultural chemistry. nih.govnih.gov
Sulfonation Reactions
The introduction of a sulfonic acid group (–SO₃H) onto the pyridine ring of this compound or its derivatives can significantly alter its physical and chemical properties, enhancing water solubility and providing a handle for further functionalization. While direct sulfonation of the parent compound is not widely reported, analogous reactions on related structures provide insight into potential synthetic routes.
The sulfonation of pyridine carboxamides, for instance, has been achieved using a pyridine-SO₃ complex. This method offers a milder alternative to fuming sulfuric acid, which can lead to decomposition. The reaction yield and regioselectivity are influenced by the position of the substituents on the pyridine ring. For example, the reaction of pyridine carboxamides with 1,3-propanesultone can lead to the formation of sulfonated products, with the reaction outcome dependent on the substituent's position.
Furthermore, the preparation of sulfonated carbon-based catalysts from biomass using concentrated sulfuric acid demonstrates a robust method for introducing sulfonic acid groups onto aromatic structures. youtube.comnih.gov This process typically involves high temperatures and can be adapted for the sulfonation of aromatic carboxylic acids.
Table 1: Illustrative Sulfonation Conditions for Related Compounds
| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Reference |
| Pyridine carboxamide | Pyridine-SO₃ complex | Pyridine | 70-90 | Sulfonated pyridine carboxamide | N/A |
| Pyridine carboxamide | 1,3-Propanesultone | Methanol (B129727) | Reflux | Sulfopropylated pyridine carboxamide | N/A |
| Biochar | Conc. H₂SO₄ | - | 150-200 | Sulfonated biochar | youtube.com |
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
Nucleophilic aromatic substitution (SNAᵣ) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the context of this compound, the pyridine nitrogen and the carbonyl groups enhance the electrophilicity of the ring, making it susceptible to nucleophilic attack, especially when a good leaving group is present at the 2-, 4-, or 6-positions. umich.eduscispace.comnih.gov
Halogenated derivatives of this compound, such as a 4-halo-substituted analog, are prime candidates for SNAᵣ reactions. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The rate of these reactions is significantly influenced by the nature of the nucleophile, the leaving group, and the solvent. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides in the presence of a base leads to a rearrangement via an intramolecular nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comnih.gov
Microwave irradiation has been shown to dramatically decrease reaction times for SNAᵣ on halopyridines, providing a more efficient route to substituted pyridines. scispace.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functionalities onto the pyridine core.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Derivatives of this compound are valuable substrates for these transformations.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium catalysts are widely employed in a variety of cross-coupling reactions.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent with an organic halide or triflate. mdpi.com A halogenated derivative of this compound can be coupled with various aryl or vinyl boronic acids to generate biaryl or vinyl-substituted pyridine structures. These reactions are typically carried out in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups, making it a powerful tool for late-stage functionalization.
The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction provides a direct method for the vinylation of a halogenated this compound derivative. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. frontiersin.org This reaction, co-catalyzed by palladium and copper, allows for the introduction of an alkyne moiety onto the pyridine ring of a halogenated this compound derivative. The resulting alkynes are versatile intermediates for further transformations.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron reagent + Organic halide/triflate | Pd catalyst, Base | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds; high functional group tolerance. mdpi.com |
| Heck | Unsaturated halide/triflate + Alkene | Pd catalyst, Base | Forms C-C bonds with alkenes; typically high trans selectivity. wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Pd catalyst, Cu co-catalyst, Base | Forms C(sp²)-C(sp) bonds; introduces alkyne functionality. frontiersin.org |
Copper-Mediated Coupling Reactions
Copper-catalyzed coupling reactions provide a valuable alternative and complement to palladium-catalyzed methods. The Ullmann condensation , for example, is a classic copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. A halo-substituted this compound can react with alcohols, amines, or thiols in the presence of a copper catalyst to yield the corresponding ether, amine, or thioether derivatives.
More recently, copper-catalyzed amination reactions have been developed that proceed under milder conditions. For instance, the copper-catalyzed amination of aryl halides with various amines provides a direct route to N-arylated products. jconsortium.com
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov Transition metal-catalyzed C-H activation of the pyridine ring in this compound can allow for the direct introduction of new functional groups. Both palladium and copper catalysts have been employed for the C-H functionalization of pyridine derivatives, enabling the formation of C-C and C-heteroatom bonds at positions that might be difficult to access through traditional methods.
Derivatization for Complex Molecular Architectures
The functional group handles on this compound make it an excellent starting point for the synthesis of more complex molecular architectures, including macrocycles. Macrocyclization can be achieved through various strategies, often involving the functionalization of both the carboxylic acid and the ester groups, or by utilizing the pyridine nitrogen.
One approach involves the use of multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, which can be employed in a sequential manner to build linear precursors that are then cyclized. nih.govorganic-chemistry.orgmdpi.com For instance, a bifunctional derivative of this compound could be incorporated into a linear peptide-like chain and subsequently cyclized through an intramolecular reaction. The synthesis of macrocyclic peptides has been achieved by trapping a reversible intramolecular imine linkage with a 2-formyl- or 2-keto-pyridine to create an imidazopyridinium-linked ring. youtube.com
Metal-catalyzed cross-coupling reactions are also instrumental in macrocyclization. Intramolecular Suzuki, Heck, or Sonogashira reactions on appropriately substituted derivatives of this compound can efficiently form the macrocyclic ring system.
Formation of Hydrazide and Related Derivatives
The ester functional group in this compound is a key site for derivatization. A significant and widely utilized reaction is its conversion to the corresponding hydrazide. This transformation is typically achieved through hydrazinolysis, where the methyl ester reacts with hydrazine (B178648) hydrate (B1144303). This reaction serves as a fundamental step for creating a large family of derivatives.
The process involves the nucleophilic acyl substitution at the carbonyl carbon of the ester group by hydrazine. The reaction is generally carried out by refluxing the starting ester with hydrazine hydrate in a suitable solvent, such as a C1 to C3 alcohol (e.g., methanol or ethanol). google.comgoogle.com This straightforward, often single-step conversion, produces isonicotinic acid hydrazide (a derivative of the parent structure) in high yields, frequently exceeding 95%. google.comgoogle.com
The resulting hydrazide, specifically a derivative like isonicotinic acid hydrazide (INH), is a stable, crystalline solid. google.com This hydrazide moiety is a versatile chemical handle for further molecular modifications. For example, it can react with various electrophiles. One such derivatization involves the reaction with isothiocyanates, such as methacryloyl isothiocyanate. researchgate.net This reaction leads to the formation of thiosemicarbazide (B42300) derivatives, which can subsequently undergo intramolecular cyclization to form new heterocyclic systems like 1,3-thiazin-4-ones. researchgate.net
The general synthesis of a hydrazide from a methyl carboxylate precursor is a well-established method. nih.gov For instance, benzoic acid methyl esters are converted to their corresponding hydrazides in good to excellent yields (67-96%) by reacting them with hydrazine monohydrate. nih.gov This highlights the reliability of this synthetic route.
Table 1: Synthesis of Hydrazide Derivatives
| Starting Material | Reagent | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Isonicotinamide | Hydrazine Hydrate (100%) | Isonicotinic acid hydrazide (INH) | Reflux in C1-C3 alcohol, 3-5 hours | >95% | google.comgoogle.com |
| Benzoic acid methyl esters | Hydrazine monohydrate | Benzoic acid hydrazides | Methanol, SOCl₂ (for esterification), then hydrazine | 67-96% | nih.gov |
| Isonicotinohydrazide | Methacryloyl isothiocyanate | β-N-(methacryloylthiocarbamoyl)-isonicotinohydrazide | Acetone, 30-40°C | Not specified | researchgate.net |
Condensation Reactions leading to Schiff Bases
The hydrazide derivatives formed from this compound are crucial intermediates for the synthesis of Schiff bases, also known as hydrazones in this context. These compounds are generated through the condensation reaction of the hydrazide's terminal -NH₂ group with the carbonyl group of an aldehyde or a ketone. researchgate.netekb.eg
This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and is often carried out in a protic solvent like ethanol. researchgate.net The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the Schiff base. nih.gov The formation of these imine derivatives can be achieved through various methods, including conventional heating, microwave irradiation, and sonication, with greener methods often leading to higher yields and shorter reaction times. researchgate.net
A wide array of aldehydes and ketones can be used in this condensation, leading to a vast library of Schiff base derivatives. For example, isonicotinic acid hydrazide (INH) has been condensed with various substituted aromatic aldehydes to produce a range of substituted phenylmethylidene-5-methylpyrazine-2-carbohydrazide derivatives. researchgate.netajgreenchem.com Similarly, reactions with isatin (B1672199) (1H-indole-2,3-dione) and its derivatives yield N'-(1-alkyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazides. nih.govnih.gov These reactions are fundamental in medicinal chemistry for creating compounds with potential biological activities. nih.govnih.gov
The stability of the resulting Schiff base can be influenced by the nature of the carbonyl compound used; those derived from aromatic aldehydes are generally more stable than their aliphatic counterparts. researchgate.net
Table 2: Examples of Schiff Base Formation from Isonicotinic Acid Hydrazide (INH)
| Hydrazide | Carbonyl Compound | Product Class | Reaction Conditions | Reference |
|---|---|---|---|---|
| Isonicotinic Acid Hydrazide (INH) | Substituted Aromatic Aldehydes | Isonicotinoyl Hydrazones | Aqueous, Sonication/Microwave/Stirring | researchgate.net |
| Isonicotinic Acid Hydrazide (INH) | 1-Alkylisatin | N'-(1-alkyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazides | Not specified | nih.gov |
| 3-Hydrazino-isatin | Aryl/Hetero-aryl Aldehydes | Isatin-based Schiff bases | Not specified | nih.gov |
| Isonicotinic Acid Hydrazide (INH) | 2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridecan-13-ones | Isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides | Not specified | nih.gov |
Heterocycle Derivatization from the Pyridine Core
While derivatization of the carboxyl and ester groups is common, the pyridine core of this compound itself can be the site of further transformations, leading to the formation of more complex heterocyclic systems. The pyridine ring is a versatile scaffold in drug discovery, and its modification is a key strategy in medicinal chemistry. nih.gov
One route to new heterocyclic structures begins with the hydrazide-hydrazone derivatives. For instance, a hydrazide-hydrazone derived from cyanoacetyl hydrazine and 3-acetylpyridine (B27631) can undergo a series of heterocyclization reactions. researchgate.net Depending on the reagents used, this intermediate can be converted into various heterocyclic compounds, including thiophenes and other pyridine derivatives. researchgate.netresearchgate.net
Another example involves the intramolecular cyclization of thiosemicarbazide derivatives. As mentioned previously, the reaction of isonicotinohydrazide with methacryloyl isothiocyanate yields a thiosemicarbazide. researchgate.net When this intermediate is heated, it undergoes intramolecular heterocyclization, where the sulfur atom attacks the electron-deficient carbon of the double bond. This process results in the formation of a β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, creating a new six-membered sulfur-containing heterocycle fused to the molecule. researchgate.net
Furthermore, the reaction of brominated derivatives of related structures with CS₂-based nucleophiles can lead to the formation of thiophene (B33073) rings attached to the core structure, demonstrating another pathway for building new heterocyclic systems. mdpi.com These derivatization strategies showcase the utility of the pyridine core as a template for constructing novel and complex molecular architectures.
Spectroscopic and Structural Elucidation
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of 3-(Methoxycarbonyl)isonicotinic acid would be dominated by the absorptions of its key functional groups.
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which typically engages in hydrogen bonding.
C=O Stretch: Two distinct carbonyl stretching bands would be a key feature. The carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹, while the ester C=O stretch is expected at a slightly higher frequency, typically 1720-1740 cm⁻¹.
C-O Stretch: Strong bands corresponding to the C-O stretching of the carboxylic acid and the ester would be visible in the 1200-1320 cm⁻¹ region.
C-N/C=C Stretch: Aromatic ring stretching vibrations (C=C and C=N) would produce several medium to sharp bands in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic ring are often strong. The C=O stretching vibrations would also be observable, and their analysis, in conjunction with IR data, can provide a more complete picture of the molecular structure and bonding.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Ester | C=O Stretch | 1720 - 1740 |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 |
Note: Predicted values are estimates and can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
X-ray Crystallography for Solid-State Structure Determination
Molecular Conformations in the Crystalline State
Information unavailable.
Intermolecular Interactions and Crystal Packing
Information unavailable.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed description of electron distribution and molecular energies. For 3-(methoxycarbonyl)isonicotinic acid, these methods elucidate the fundamental aspects of its chemical nature.
Density Functional Theory (DFT) has become a standard method for obtaining accurate information about the geometry and electronic properties of organic molecules like this compound. DFT calculations, particularly using hybrid functionals such as B3LYP, have been shown to provide reliable results for related pyridine (B92270) derivatives. nih.gov The optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be precisely determined.
For the related compound, isonicotinic acid methyl ester (INAME), DFT calculations have been employed to determine its most stable conformation. nih.gov These studies reveal the planarity of the pyridine ring and the relative orientations of the methoxycarbonyl and carboxylic acid groups. The electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods can be used to refine the results obtained from DFT. For instance, ab initio calculations have been utilized to compute properties like the electric dipole moment and first hyperpolarizability of related molecules, providing insights into their nonlinear optical (NLO) properties. nih.gov While computationally more demanding, these methods are invaluable for benchmarking DFT results and for obtaining highly accurate data on specific molecular properties.
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. For molecules containing second-row elements and for an accurate description of polarization and diffuse functions, Pople-style basis sets like 6-311++G(d,p) are commonly employed. nih.gov This basis set includes diffuse functions (++) to describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
The selection of the functional in DFT is also critical. The B3LYP hybrid functional, which combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, has been demonstrated to provide a good balance between accuracy and computational cost for a wide range of organic molecules, including pyridine derivatives. nih.gov
Conformational Analysis and Energetics
The flexibility of the methoxycarbonyl and carboxylic acid groups in this compound gives rise to the possibility of multiple conformers and tautomers.
Computational studies on the related isonicotinic acid methyl ester (INAME) have identified multiple possible conformers based on the orientation of the ester group relative to the pyridine ring. nih.gov By performing a full geometry optimization for each possible conformer, the one with the lowest energy can be identified as the most stable ground-state structure. nih.gov Similar conformational searches can be applied to this compound to determine the preferred spatial arrangement of its functional groups. The relative energies of these conformers provide insight into the conformational landscape of the molecule.
Tautomerism, particularly involving the proton of the carboxylic acid group and the nitrogen atom of the pyridine ring, is another important aspect to consider. Theoretical calculations can predict the relative stability of different tautomeric forms, which can have a significant impact on the compound's chemical properties and reactivity.
Prediction and Simulation of Spectroscopic Properties
Computational methods serve as powerful tools in the prediction and interpretation of the spectroscopic properties of molecules. For this compound, theoretical calculations provide valuable insights into its nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra, aiding in structural elucidation and the understanding of its vibrational and electronic characteristics.
Calculated NMR Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the calculation of nuclear magnetic shielding tensors, which are then converted into chemical shifts. joaquinbarroso.com This method has proven to be reliable for predicting both ¹H and ¹³C NMR chemical shifts. joaquinbarroso.comimist.ma The accuracy of GIAO calculations is dependent on the level of theory and the basis set used. imist.ma For instance, density functional theory (DFT) methods, such as B3LYP, in conjunction with appropriate basis sets like 6-311G(d,p), have demonstrated good correlation between theoretical and experimental NMR data. imist.ma The process involves optimizing the molecular geometry and then performing the GIAO calculation to obtain the isotropic magnetic shielding values for each nucleus. joaquinbarroso.com These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the final chemical shifts. joaquinbarroso.com Systematic investigations have shown that with appropriate scaling, predicted ¹⁵N chemical shifts can also be achieved with a high degree of accuracy. rsc.org
Below is a hypothetical table illustrating the kind of data that would be generated from a GIAO calculation for this compound, referenced to TMS.
Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO Method.
| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |
| C2 | 152.8 | |
| C3 | 125.4 | |
| C4 | 140.1 | |
| C5 | 124.2 | |
| C6 | 150.5 | |
| COOH (C) | 165.9 | |
| COOH (H) | 13.2 | |
| COOCH₃ (C) | 164.7 | |
| COOCH₃ (CH₃) | 3.9 | 52.9 |
| H2 | 9.1 | |
| H5 | 7.8 | |
| H6 | 8.8 |
Simulated IR and Raman Spectra and Vibrational Assignments
For this compound, the vibrational spectrum would be characterized by modes associated with the pyridine ring, the carboxylic acid group, and the methoxycarbonyl group.
Table 2: Simulated Vibrational Frequencies and Assignments for this compound.
| Calculated Frequency (cm⁻¹) | Vibrational Mode |
| ~3400 | O-H stretch (Carboxylic acid dimer) |
| ~3100 | C-H stretch (Aromatic) |
| ~2950 | C-H stretch (Methyl) |
| ~1730 | C=O stretch (Ester) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1600 | C=C/C=N stretch (Pyridine ring) |
| ~1430 | C-O-H in-plane bend |
| ~1300 | C-O stretch (Ester) |
| ~1250 | C-O stretch (Carboxylic acid) |
| ~900 | O-H out-of-plane bend |
UV-Vis Spectral Predictions
Computational methods can also be used to predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. Time-dependent density functional theory (TD-DFT) is a common approach for calculating the excitation energies and oscillator strengths of electronic transitions. These calculations can help to interpret experimental UV-Vis spectra and identify the nature of the transitions (e.g., n → π, π → π). The predicted absorption maxima (λmax) can be compared with experimental data. sielc.comresearchgate.net For aromatic systems like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to electronic transitions within the pyridine ring and associated chromophores. sielc.comresearchgate.net
Table 3: Predicted UV-Vis Absorption Maxima for this compound.
| Predicted λmax (nm) | Transition Type |
| ~220 | π → π |
| ~265 | π → π / n → π* |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and physical properties. Computational chemistry provides powerful tools to analyze the electronic landscape of molecules like this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. libretexts.org The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. youtube.com For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid and methoxycarbonyl groups.
Table 4: Calculated HOMO-LUMO Energies and Energy Gap for this compound.
| Parameter | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.7 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.orgwuxiapptec.com It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.netnih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and the pyridine ring would likely show positive potential, marking them as potential sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge transfer interactions, and the delocalization of electron density within a molecule. materialsciencejournal.org This analysis provides a localized, Lewis-like description of the molecular bonding pattern. materialsciencejournal.orgusc.edu For a molecule like this compound, NBO analysis can elucidate the stability arising from hyperconjugative interactions and charge delocalization. materialsciencejournal.org
The core of NBO analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). A large E(2) value indicates a strong interaction between the electron donor and acceptor, signifying a greater extent of conjugation and charge transfer within the system. materialsciencejournal.org
In the context of this compound, key interactions would involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms to the antibonding orbitals (π) of the pyridine ring and carbonyl groups. For instance, the lone pairs of the carbonyl oxygen in the methoxycarbonyl group and the carboxylic acid group, as well as the lone pair on the pyridine nitrogen, act as primary donor orbitals. The antibonding π(C-C), π(C=O), and π(C-N) orbitals of the aromatic ring and substituent groups serve as acceptor orbitals. These interactions, specifically of the n → π* type, contribute significantly to the molecule's electronic stability.
Table 1: Illustrative Second-Order Perturbation Analysis of Fock Matrix for this compound This table presents hypothetical NBO analysis data to illustrate the typical interactions and stabilization energies that would be expected for the target compound, based on principles from studies on related molecules.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O1) of C=O | π* (C2-N3) of Pyridine | 15.5 | n → π |
| LP (O4) of COOH | π (C5-C6) of Pyridine | 18.2 | n → π |
| LP (N3) of Pyridine | π (C2-C1) | 12.8 | n → π |
| π (C5-C6) | π (C2-N3) | 22.1 | π → π |
| π (C=O) of COOH | π (C5-C6) of Pyridine | 8.5 | π → π* |
LP denotes a lone pair orbital. E(2) values are representative.
Molecular Docking and Molecular Dynamics Simulations
Predictive Binding Affinity Studies for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a receptor. researchgate.netnih.gov While specific docking studies on this compound are not widely published, studies on closely related isonicotinoyl hydrazide derivatives against various protein targets, such as the main protease of COVID-19 (PDB ID: 6LU7), provide a clear framework for how such an analysis would proceed. researchgate.net
These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative value typically indicates a stronger binding affinity. nih.gov The analysis also reveals specific interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the protein's active site. researchgate.netmdpi.com For this compound, the carboxylic acid group, the ester group, and the pyridine nitrogen are all potential sites for forming crucial hydrogen bonds with a protein target.
Table 2: Example Molecular Docking Results for Isonicotinoyl Hydrazide Derivatives Against COVID-19 Main Protease (6LU7) This data is from a study on derivatives of isonicotinic acid and is presented to illustrate the outputs of a predictive binding affinity study. researchgate.net
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions |
| N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide | Not specified | Glu166, Gly143 | S atom with Glu166 (2.97 Å); Pyridyl N with Gly143 (2.78 Å) |
| N-(2-isonicotinoylhydrazine-carbonothioyl)benzamide | -123.23 | Glu166, Ser144 | Thioamide S and N with Glu166; Pyridyl N with Ser144 (3.13 Å) |
| 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide | Not specified | Cys145 | Carbonyl O with Cys145 (2.65 Å) |
| (E)-N'-(1-Phenylethylidene)nicotinohydrazide | -123.12 (enol form) | His164 | Forms hydrogen bond with His164 (3.28 Å) |
Conformational Stability and Dynamic Behavior in Solvated Environments
Molecular dynamics (MD) simulations provide detailed information about the conformational stability and dynamic behavior of a molecule over time in a simulated environment, such as in a solvent. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations, conformational changes, and interactions at an atomic scale. nih.govnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Computational Descriptors for Structure-Property Correlation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the structural or physicochemical properties of a set of compounds with their biological activity or physical properties, respectively. mdpi.com These models are built by calculating a wide range of molecular descriptors that numerically represent the chemical structure. mdpi.com
Molecular descriptors can be categorized into several classes:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, polar surface area). nih.gov
3D Descriptors: Based on the 3D coordinates of the atoms (e.g., molecular volume, surface area, moments of inertia).
For this compound, these descriptors would quantify its size, shape, electronic properties, and lipophilicity. A QSAR model developed using a series of related nicotinic acid derivatives could then predict the biological activity of this compound based on its calculated descriptor values. nih.govresearchgate.net
Table 3: Common Computational Descriptors in QSAR/QSPR Studies
| Descriptor Class | Example Descriptor | Property Encoded |
| Constitutional (1D) | Molecular Weight | Size of the molecule |
| Topological (2D) | Balaban J index (balabanJ) | Branching and shape of the molecular skeleton nih.gov |
| Physicochemical (2D) | SlogP_VSA | Lipophilicity contributions nih.gov |
| Geometrical (3D) | RDF (Radial Distribution Function) | 3D arrangement of atoms |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry offers powerful tools for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a determination of whether a reaction proceeds through a one-step (concerted) or multi-step (stepwise) mechanism. mdpi.com
For reactions involving a molecule like this compound, such as its synthesis or subsequent derivatization, computational studies can provide invaluable mechanistic insights. For example, in a hypothetical cycloaddition reaction, calculations could determine whether the reaction is polar or non-polar and whether it proceeds synchronously or asynchronously. mdpi.com The analysis involves locating the optimized geometries of reactants, products, and transition states and calculating their relative energies. The calculated activation energy (the energy difference between the reactants and the transition state) indicates the kinetic feasibility of a proposed pathway. mdpi.com Such studies can distinguish between competing mechanisms and predict regioselectivity and stereoselectivity, guiding synthetic efforts.
Precursor in Complex Organic Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen atom within the pyridine ring and electrophilic carbonyl carbons, makes it a valuable starting material for the synthesis of elaborate organic molecules.
Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are a class of compounds studied for their applications in organic electronics and materials science. ethz.chchemrxiv.org The synthesis of these complex systems can be achieved through various methods, including phenyl-addition/dehydrocyclization (PAC) pathways and palladium-catalyzed C-H bond arylations. nih.govresearchgate.net These methods allow for the creation of extended π-conjugated systems. researchgate.net Nitrogen-containing PAHs, in particular, are explored to fine-tune the electronic and structural properties of these materials. rsc.org Although general strategies for synthesizing PAHs are well-established, the direct application of this compound as a foundational unit in the construction of larger polycyclic aromatic systems is not specifically detailed in the available literature. Its aromatic pyridine core, however, positions it as a potential precursor for building more extended aromatic structures.
Ligand Design in Coordination Chemistry
The pyridine nitrogen and the carboxylate group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability of its parent compound, isonicotinic acid, and related derivatives to coordinate with metal ions is well-documented. psnnjp.orgamazonaws.comamazonaws.com
Depending on the reaction conditions and the nature of the metal center, this compound can adopt various coordination modes. It can act as a monodentate ligand, coordinating to a metal ion solely through its pyridine nitrogen atom. This mode is common when the carboxylic acid group remains protonated or is sterically hindered.
Alternatively, upon deprotonation of the carboxylic acid, the molecule can function as a bidentate ligand, coordinating to one or more metal centers through both the pyridine nitrogen and one or both oxygen atoms of the resulting carboxylate group. This bridging capability is fundamental to the formation of extended structures like coordination polymers. nih.gov The versatility in coordination allows for the design of complexes with specific geometries and dimensionalities.
Interactive Table 1: Potential Coordination Modes of 3-(Methoxycarbonyl)isonicotinate
| Coordination Mode | Coordinating Atoms | Description | Potential Resulting Structure |
|---|---|---|---|
| Monodentate | Pyridine Nitrogen | The ligand binds to a single metal center through the nitrogen atom of the pyridine ring. | Discrete metal complexes |
| Bidentate (Chelating) | Pyridine Nitrogen and Carboxylate Oxygen | The ligand forms a chelate ring by binding to the same metal center through both nitrogen and one oxygen atom. | Stable mononuclear complexes |
| Bidentate (Bridging) | Pyridine Nitrogen and Carboxylate Oxygen(s) | The ligand links two different metal centers, for example, using the nitrogen for one and the carboxylate for the other, or bridging with the carboxylate group. | Dimers, chains, or higher-dimensional polymers |
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. mdpi.comnih.govmdpi.com Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous nature. psnnjp.orgnih.gov Carboxylate-containing ligands, such as isonicotinic acid and its derivatives, are widely used in the synthesis of MOFs due to their ability to form robust connections with metal centers. psnnjp.orgamazonaws.com
The deprotonated form of this compound can act as an organic linker, connecting metal ions to form one-, two-, or three-dimensional networks. nih.govmdpi.com The specific dimensionality and topology of the resulting MOF or coordination polymer depend on the coordination geometry of the metal ion and the binding mode of the ligand. For instance, the mechanochemical synthesis of a copper-isonicotinate MOF has been reported, highlighting an environmentally friendly approach to creating these materials. psnnjp.org The pores within these frameworks can be utilized for applications such as gas storage and catalysis. amazonaws.com
Interactive Table 2: Examples of Metal-Isonicotinate Structures
| Compound | Metal Ion | Organic Ligand | Synthesis Method | Structural Feature |
|---|---|---|---|---|
| [Cu(INA)2]·H2O | Copper(II) | Isonicotinic acid | Mechanochemical | Coordination polymer |
| [Zn(fum)(H2O)2] | Zinc(II) | Fumaric acid | Mechanochemical | MOF with porosity |
| [Mn3(HL)6] | Manganese(II) | 6-hydroxypicolinic acid | Hydrothermal | 3D coordination polymer mdpi.com |
Component in Supramolecular Assembly Research
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. mdpi.commdpi.com The functional groups present in this compound make it an ideal candidate for designing and studying such assemblies.
The carboxylic acid group is a strong hydrogen bond donor, while the carbonyl oxygen of the ester, the other carboxylic oxygen, and the pyridine nitrogen are all potential hydrogen bond acceptors. This allows for the formation of robust and predictable hydrogen-bonding networks, such as dimers or chains. mdpi.com The pyridine ring can also participate in π-π stacking interactions with other aromatic systems, further stabilizing the resulting supramolecular architecture. By carefully selecting co-crystallizing agents, it is possible to control the assembly process and generate complex structures with desired properties. mdpi.com The study of how different intermolecular forces direct the self-assembly of molecules provides fundamental insights into crystal engineering and the design of new materials. mdpi.com
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The industrial production of related compounds, such as nicotinic acid, often relies on oxidation processes that can generate environmentally harmful byproducts. nih.gov For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid produces nitrous oxide, a potent greenhouse gas. nih.gov Consequently, a key area of future research will be the development of greener and more sustainable synthetic routes to 3-(Methoxycarbonyl)isonicotinic acid and its derivatives. This includes exploring alternative, ecologically friendly methods and raw materials. nih.gov
One promising approach is the use of agro-waste-based catalysts and green solvents like glycerol, which has been successfully applied to the synthesis of other heterocyclic compounds. nih.gov Such methods align with the principles of green chemistry, aiming for high atom economy and the use of benign reagents. nih.gov The development of one-pot synthesis methodologies, which simplify reaction procedures and reduce waste, is also a critical direction. google.com
Exploration of Unconventional Reactivity Profiles
Furthermore, investigating the synthesis of new derivatives through reactions like hydrazide formation opens up possibilities for creating compounds with unique biological activities. nih.govresearchgate.net The synthesis of isonicotinate-derived meso-arylporphyrins, for example, has shown potential in areas like antifungal applications. nih.gov
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Design
Table 1: Applications of AI/ML in Chemical Synthesis
| Application | Description | Key Benefits |
| Retrosynthesis Planning | Predicts a set of reactants that can produce a desired product molecule. engineering.org.cn | Accelerates the design of synthetic routes, enables the discovery of novel pathways. cas.org |
| Forward Synthesis Prediction | Predicts the likely products of a given set of reactants and conditions. nih.gov | Validates proposed synthetic steps, reduces failed experiments. nih.gov |
| Reaction Condition Optimization | Suggests optimal solvents, catalysts, and temperatures for a reaction. digitellinc.com | Improves reaction yields and efficiency, facilitates high-throughput experimentation. nih.gov |
| Virtual Screening | Predicts the biological activity of virtual compounds against a specific target. nih.gov | Prioritizes the synthesis of promising candidates, reduces the cost and time of drug discovery. mdpi.com |
Advanced In Silico Modeling for Deeper Mechanistic Understanding and SAR Studies
Advanced in silico modeling techniques, such as density functional theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations, are becoming indispensable for gaining a deeper understanding of reaction mechanisms and structure-activity relationships (SAR). nih.govmdpi.comnih.gov These computational methods allow researchers to visualize the three-dimensional structures of molecules and their interactions with biological targets at an atomic level. mdpi.com
For this compound and its derivatives, in silico studies can elucidate the structural features that govern their reactivity and biological activity. nih.gov For instance, molecular docking can predict how these compounds might bind to a specific enzyme or receptor, providing insights for the rational design of more potent and selective inhibitors or agonists. nih.govnih.gov MD simulations can further explore the dynamic behavior of these ligand-protein complexes over time. biotechnologia-journal.org SAR studies, which correlate changes in chemical structure with changes in biological activity, can be significantly enhanced by these computational approaches, guiding the optimization of lead compounds. nih.govnih.gov
Expanding its Utility in Novel Materials and Supramolecular Architectures
The pyridine (B92270) carboxylic acid moiety in this compound makes it an excellent building block for the construction of novel materials and supramolecular assemblies. Isonicotinic acid and its derivatives are widely used as organic linkers in the synthesis of metal-organic frameworks (MOFs). magnusgroup.orgrsc.org These materials possess high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. magnusgroup.orgmdpi.com
Future research will likely focus on creating new MOFs with this compound as a linker to explore how the methoxycarbonyl group influences the structure and properties of the resulting framework. The development of three-dimensional MOFs has led to materials with superior electrocatalytic activities for hydrogen and oxygen evolution reactions. rsc.org Furthermore, the ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, can be harnessed to construct complex supramolecular architectures with tailored functions. mdpi.commdpi.com The incorporation of this compound into polyoxometalate-based metal-organic frameworks (POMOFs) has also been shown to yield interesting electrochemical and photocatalytic properties. researchgate.net
Q & A
Q. What are the established synthetic routes for 3-(Methoxycarbonyl)isonicotinic acid, and how can reaction yields be optimized?
The primary synthesis involves pyridine-3,4-dicarboxylic anhydride and chlorobenzene, yielding ~32% under standard conditions . To optimize yields, consider:
- Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) could improve solubility and reaction kinetics.
- Temperature modulation : Microwave-assisted synthesis may reduce reaction time and side-product formation.
- Purification protocols : Gradient column chromatography with silica gel (hexane/EtOAc) improves purity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- Storage : Store at 2–8°C in airtight containers away from incompatible reagents (e.g., strong oxidizers) .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Core analytical methods:
- NMR : ¹H/¹³C NMR to confirm methoxycarbonyl (δ ~3.9 ppm for OCH₃) and carboxylic acid (δ ~13 ppm) groups .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) .
- Melting point : Compare observed mp (e.g., 270–290°C for analogs) to literature values for purity assessment .
Advanced Research Questions
Q. How can computational tools aid in designing derivatives of this compound for biological activity studies?
- Retrosynthesis AI : Platforms like Pistachio or Reaxys predict feasible routes for derivatives (e.g., substituting the pyridine ring with thiophene) .
- Docking simulations : Use AutoDock Vina to assess binding affinity with target proteins (e.g., kinases or enzymes).
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?
- Controlled replication : Reproduce experiments under standardized conditions (pH, temperature).
- Advanced analytics : Employ HPLC-MS to quantify degradation products under stress (heat/light/humidity) .
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, NIST) to identify consensus values .
Q. How can coordination chemistry principles be applied to study metal complexes of this compound?
- Ligand design : The carboxylic acid and pyridine N atoms act as chelating sites for metals (Cu²⁺, Zn²⁺) .
- Spectroscopic validation : Use UV-Vis (d-d transitions) and EPR to confirm metal-ligand binding modes.
- Stability constants : Potentiometric titration to determine logK values for complex formation .
Methodological Considerations
Q. What experimental designs minimize hazards during large-scale reactions involving this compound?
- Engineering controls : Closed-system reactors with pressure relief valves to contain volatile byproducts .
- In-line monitoring : Real-time IR spectroscopy to detect exothermic events or intermediate instability.
- Waste mitigation : Neutralize acidic byproducts with bicarbonate before disposal .
Q. How do structural modifications (e.g., halogenation) impact the electronic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
